molecular formula C21H28N2O3 B2583948 1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol CAS No. 110529-86-7

1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2583948
CAS No.: 110529-86-7
M. Wt: 356.466
InChI Key: GOEIUMRUUPABDB-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol is a complex organic compound characterized by its unique structure, which includes a methoxyphenoxy group, a piperazine ring, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol typically involves multiple steps:

    Formation of the Intermediate: The initial step often involves the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane.

    Nucleophilic Substitution: The intermediate is then reacted with 4-(4-methylphenyl)piperazine under basic conditions to open the epoxide ring, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperazine ring or the aromatic groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium tr

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-17-3-5-18(6-4-17)23-13-11-22(12-14-23)15-19(24)16-26-21-9-7-20(25-2)8-10-21/h3-10,19,24H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEIUMRUUPABDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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